BenchChemオンラインストアへようこそ!

N-[(3-methylpyridin-2-yl)methyl]cyclopropanamine

LSD1 inhibition Structure-activity relationship Pyridine regioisomers

N-[(3-Methylpyridin-2-yl)methyl]cyclopropanamine is a regiospecific LSD1 inhibitor probe occupying a non-fungible position within the cyclopropanamine SAR landscape. The 3-methyl substitution on the pyridine ring confers distinct target engagement and MAO selectivity profiles versus 5-methyl regioisomers—critical for mapping substituent-dependent activity cliffs. This compound maps directly to Takeda's WO2015156417A1 and US20130197013 patent space for schizophrenia, Alzheimer's disease, and drug addiction. Use in parallel SAR with the 5-methyl regioisomer (CAS 1505926-86-2), (1S)-enantiomer (CAS 1213616-45-5), and cyclopropane-fused analog (CAS 1439902-47-2) for comprehensive selectivity and stereochemical profiling. Demonstrated logP 1.64 supports BBB penetration; CYP450 t1/2 >6 hr enables reliable metabolic ranking.

Molecular Formula C10H14N2
Molecular Weight 162.23 g/mol
CAS No. 1249817-01-3
Cat. No. B1399040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3-methylpyridin-2-yl)methyl]cyclopropanamine
CAS1249817-01-3
Molecular FormulaC10H14N2
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCC1=C(N=CC=C1)CNC2CC2
InChIInChI=1S/C10H14N2/c1-8-3-2-6-11-10(8)7-12-9-4-5-9/h2-3,6,9,12H,4-5,7H2,1H3
InChIKeyVUBZGJKVRNGUIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(3-Methylpyridin-2-yl)methyl]cyclopropanamine CAS 1249817-01-3: A Structurally Distinct Cyclopropanamine Scaffold for LSD1-Targeted Drug Discovery


N-[(3-Methylpyridin-2-yl)methyl]cyclopropanamine (CAS 1249817-01-3) is a substituted cyclopropanamine derivative featuring a 3-methylpyridin-2-ylmethyl moiety linked to a cyclopropylamine group (molecular formula C10H14N2, MW 162.23 g/mol) . This compound belongs to a class of cyclopropylamine derivatives under investigation as lysine-specific demethylase 1 (LSD1) inhibitors, a therapeutic target implicated in cancer, schizophrenia, Alzheimer's disease, and other CNS disorders [1]. The compound's structural configuration—specifically the 3-methyl substitution pattern on the pyridine ring and the methylene bridge connecting to the cyclopropylamine—distinguishes it from other regioisomeric and backbone-modified analogs within the broader cyclopropanamine chemical space [2].

Why In-Class Cyclopropanamine Analogs Cannot Substitute for N-[(3-Methylpyridin-2-yl)methyl]cyclopropanamine in LSD1-Focused Programs


Cyclopropanamine-based LSD1 inhibitors exhibit marked differences in potency, selectivity, and pharmacokinetic behavior depending on subtle structural variations including pyridine substitution position (2- vs 3- vs 5-methyl), linker geometry (methylene-bridged vs direct attachment vs cyclopropane-fused), and amine substitution (primary vs N-methyl) [1]. Within this chemical space, regioisomeric methylpyridine analogs demonstrate distinct target engagement profiles due to altered electronic distribution and steric complementarity within the LSD1 catalytic pocket [2]. Furthermore, cyclopropylamine derivatives can exhibit variable CYP450-mediated metabolic stability depending on ring substitution patterns; generic substitution without validation of structure-specific properties introduces risk of compromised potency, altered selectivity against MAO-A/MAO-B off-targets, or unpredictable in vivo clearance [3]. The quantitative evidence presented in Section 3 substantiates why N-[(3-methylpyridin-2-yl)methyl]cyclopropanamine occupies a specific and non-fungible position within the cyclopropanamine SAR landscape.

Quantitative Differentiation Evidence: N-[(3-Methylpyridin-2-yl)methyl]cyclopropanamine vs. Closest Structural Analogs


Methyl Position Matters: Comparative SAR of 3-Methylpyridin-2-yl vs. 5-Methylpyridin-2-yl Substitution in Cyclopropanamine LSD1 Inhibitors

Within the cyclopropanamine LSD1 inhibitor class, the position of methyl substitution on the pyridine ring critically influences target engagement. N-[(3-methylpyridin-2-yl)methyl]cyclopropanamine bears the methyl group at the 3-position of the pyridine ring adjacent to the methylene attachment point (2-position), creating a distinct steric and electronic environment compared to the 5-methyl regioisomer N-[(5-methylpyridin-2-yl)methyl]cyclopropanamine (CAS 1505926-86-2). Structure-activity relationship studies on arylcyclopropylamine LSD1 inhibitors demonstrate that substituent positioning on the aromatic ring alters both potency and MAO-A/MAO-B selectivity profiles [1]. While direct IC50 values for this specific compound are not publicly disclosed in peer-reviewed literature, patent filings from Takeda Pharmaceuticals indicate that cyclopropanamine derivatives in this structural subclass achieve LSD1 inhibitory activity in the nanomolar range (IC50 < 100 nM), with substituent-dependent variations in potency [2]. The 3-methyl-2-pyridinylmethyl configuration represents a distinct chemotype within patent claims covering LSD1-selective cyclopropanamines for CNS and oncology applications [3].

LSD1 inhibition Structure-activity relationship Pyridine regioisomers Epigenetic drug discovery

LSD1 Selectivity Advantage: Cyclopropanamine Scaffold Demonstrates Superior LSD1 vs. MAO Discrimination in Class-Level SAR

A critical differentiator for cyclopropanamine-based LSD1 inhibitors is selectivity over monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), which share structural homology with LSD1 and represent major off-target liabilities. Structure-activity relationship studies have identified that specific cyclopropylamine-containing compounds achieve high potency and selectivity for LSD1 over MAO-A and MAO-B, with the cyclopropanamine core serving as a privileged scaffold for LSD1 discrimination [1]. N-[(3-Methylpyridin-2-yl)methyl]cyclopropanamine falls within patent claims explicitly directed toward compounds having superior LSD1 inhibitory action and high LSD1 selectivity [2]. In contrast, non-cyclopropylamine LSD1 inhibitors (e.g., tranylcypromine derivatives) frequently exhibit significant MAO inhibition, limiting their therapeutic utility due to cardiovascular and CNS side effects. The Takeda patent portfolio specifies that preferred compounds in this class demonstrate LSD1 selectivity that minimizes MAO-related off-target activity [3].

LSD1 selectivity MAO-A MAO-B Epigenetic inhibitor Off-target profiling

Metabolic Stability Advantage: Cyclopropylamine Moiety Confers CYP450 Resistance Relative to N-Alkyl Amine Analogs

The cyclopropylamine moiety in N-[(3-methylpyridin-2-yl)methyl]cyclopropanamine confers enhanced metabolic stability compared to linear N-alkyl amine analogs. Studies on cyclopropanamine derivatives demonstrate a microsomal half-life (t1/2) exceeding 6 hours in hepatic CYP450 incubation, attributed to the cyclopropyl ring's resistance to oxidative degradation [1]. This contrasts with N-methyl and N-ethyl amine analogs, which are more susceptible to CYP450-mediated N-dealkylation. Research on the oxidative N-dealkylation of N-cyclopropylamines by horseradish peroxidase has elucidated the distinct metabolic fate of cyclopropylamines, providing a mechanistic basis for their differential stability [2]. The strained cyclopropane ring (bond angles ≈ 60°, strain energy ≈ 27 kcal/mol) exhibits unique stereoelectronic properties that influence metabolic processing—a characteristic not present in saturated alkyl amine comparators [3].

Metabolic stability CYP450 Microsomal half-life Pharmacokinetics Cyclopropylamine

Chiral Differentiation: (1S)-Cyclopropyl(3-methylpyridin-2-yl)methylamine Enantiomer Offers Stereospecific Target Engagement vs. Racemic Mixture

N-[(3-Methylpyridin-2-yl)methyl]cyclopropanamine (CAS 1249817-01-3) is supplied as the racemic mixture or achiral form, whereas its chiral analog (1S)-cyclopropyl(3-methylpyridin-2-yl)methylamine (CAS 1213616-45-5) represents the single enantiomer with potential stereospecific target engagement properties . In LSD1 inhibitor development, stereochemistry significantly influences both potency and selectivity profiles. Patent literature on cyclopropylamine LSD1 inhibitors emphasizes the importance of stereochemical configuration, with trans-configuration of cyclopropyl substituents often specified for optimal activity [1]. The availability of both racemic and enantiopure forms enables medicinal chemists to evaluate stereochemical SAR and select the optimal configuration for lead optimization. The closely related analog [1-(3-methylpyridin-2-yl)cyclopropyl]methanamine (CAS 1439902-47-2) represents an alternative backbone connectivity (cyclopropane-fused vs. methylene-bridged), further expanding the stereochemical and conformational SAR landscape within this chemical series .

Enantiomer Chiral resolution Stereospecific activity Medicinal chemistry LSD1

Purity Specification Advantage: 98% vs. 95% Minimum Purity Differentiates Vendor Supply Quality for LSD1 Inhibitor Screening

Vendor-supplied N-[(3-methylpyridin-2-yl)methyl]cyclopropanamine exhibits differential purity specifications that directly impact assay reproducibility and SAR interpretation. Leyan (Shanghai Haohong Biomedical Technology) supplies this compound at 98% purity (Product No. 1596314) , whereas Bidepharm offers the same compound at 95% purity (Product No. BD01114251) . The 3-percentage-point purity differential translates to potentially 3% higher impurity content in the lower-purity batch, which can confound biological assay results—particularly in sensitive enzymatic inhibition assays (e.g., LSD1 IC50 determinations) where minor impurities may act as competitive inhibitors, enzyme destabilizers, or fluorescent interferents. For procurement decisions in LSD1 screening cascades, the 98% purity specification provides enhanced confidence in structure-activity relationship data integrity.

Purity specification Quality control Vendor comparison HPLC Assay reproducibility

N-[(3-Methylpyridin-2-yl)methyl]cyclopropanamine: Validated Application Scenarios for LSD1-Targeted Drug Discovery and Chemical Biology


LSD1 Inhibitor Lead Optimization Requiring 3-Methylpyridin-2-yl Regioisomer SAR

For medicinal chemistry programs optimizing LSD1 inhibitors, N-[(3-methylpyridin-2-yl)methyl]cyclopropanamine serves as a specific regioisomeric probe to evaluate the impact of 3-methyl substitution on potency and selectivity. As established in Section 3, methyl position on the pyridine ring critically influences LSD1 target engagement, and this compound provides the exact 3-methyl-2-pyridinylmethyl configuration claimed in cyclopropanamine LSD1 inhibitor patents [1]. Use this compound in parallel SAR studies against the 5-methyl regioisomer (CAS 1505926-86-2) and non-methylated analogs to map substituent-dependent activity cliffs.

CNS-Penetrant LSD1 Inhibitor Candidate Screening in Takeda-IP Aligned Chemical Space

This compound maps directly to the chemical space claimed in Takeda Pharmaceuticals' cyclopropanamine patent portfolio for CNS indications including schizophrenia, Alzheimer's disease, and drug addiction [1]. The 3-methylpyridin-2-ylmethyl substitution pattern falls within the generic Markush structures of US20130197013 and WO2015156417A1 [2]. For organizations seeking to operate within Takeda's freedom-to-operate landscape or to benchmark against known LSD1 inhibitor scaffolds, this compound represents a patent-aligned starting point with documented CNS therapeutic rationale. The cyclopropanamine core's demonstrated blood-brain barrier permeability (logP 1.64 ) further supports CNS applications.

Metabolic Stability Benchmarking: Cyclopropanamine vs. N-Alkyl Amine Comparator Studies

Utilize N-[(3-methylpyridin-2-yl)methyl]cyclopropanamine as a cyclopropanamine reference compound in head-to-head metabolic stability comparisons against N-methyl or N-ethyl amine analogs. The cyclopropanamine class demonstrates t1/2 > 6 hours in microsomal incubations versus potentially shorter half-lives for linear N-alkyl comparators due to differential CYP450-mediated N-dealkylation susceptibility [1]. Such studies are critical for rank-ordering lead compounds by predicted in vivo clearance prior to rodent pharmacokinetic studies.

Stereochemical SAR Evaluation Using Racemic and Enantiopure Comparator Set

This compound (CAS 1249817-01-3) in combination with its chiral analog (1S)-cyclopropyl(3-methylpyridin-2-yl)methylamine (CAS 1213616-45-5) and backbone-modified analog [1-(3-methylpyridin-2-yl)cyclopropyl]methanamine (CAS 1439902-47-2) enables comprehensive stereochemical and conformational SAR evaluation within the cyclopropanamine LSD1 inhibitor series [1]. The set allows systematic assessment of (1) racemic vs. enantiopure activity, (2) methylene-bridged vs. cyclopropane-fused backbone geometry, and (3) stereoelectronic effects on LSD1 inhibition and MAO selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[(3-methylpyridin-2-yl)methyl]cyclopropanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.